molecular formula C20H19N3O4S B5542687 2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide

2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide

Cat. No. B5542687
M. Wt: 397.4 g/mol
InChI Key: CEFIGZIWHYZYEZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are often studied for their potential pharmacological properties, particularly within the realm of antitumor sulfonamides. These compounds are notable for their ability to interact with biological systems in complex ways, often targeting specific cellular pathways or structures. For example, antitumor sulfonamides have been evaluated for their cell cycle inhibition properties in various cancer cell lines, indicating the broad therapeutic potential of sulfonamide derivatives (Owa et al., 2002).

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. Studies involving X-ray crystallography and DFT calculations have been conducted to understand the geometry, bond lengths, angles, and dihedral angles of similar molecules. These studies highlight the importance of the molecular conformation and the influence of intermolecular interactions on the compound's geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including with ethenesulfonyl fluoride, leading to the synthesis of new compounds with potential for pharmacological applications. Such reactions are facilitated by catalysts like rhodium(III) and involve C-H bond activation strategies (Wang et al., 2018).

Physical Properties Analysis

The solubility and stability of sulfonamide derivatives in organic solvents are key physical properties that influence their application in medicinal chemistry. Research into similar compounds has focused on improving solubility through the synthesis of poly(amide–imide–imide)s, demonstrating the impact of molecular structure on physical properties (Yang et al., 2002).

Chemical Properties Analysis

The chemical behavior of sulfonamide compounds, including their reactivity and interaction with biological targets, is a complex area of study. The chemodivergent annulations of N-methoxybenzamides and sulfoxonium ylides, for instance, showcase the versatility of these molecules in synthesizing diverse chemical structures with potential biological activity (Xu et al., 2018).

Scientific Research Applications

Sulfonamide Complexes in Catalysis

Sulfonated Schiff base copper(II) complexes, derived from reactions involving sulfonamide structures similar to the queried compound, have been synthesized and applied as selective catalysts for the homogeneous peroxidative oxidation of alcohols. These complexes demonstrate exceptional efficiency and selectivity in alcohol oxidation, underlining their potential in organic synthesis and industrial applications (Hazra et al., 2015).

Anticancer Activity of Sulfonamide Derivatives

Research into sulfonamide derivatives has revealed potent cytotoxic activities against various cancer cell lines, highlighting the potential of these compounds as cancer therapeutics. Specifically, phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown remarkable cytotoxic activity, indicating their usefulness in the development of new anticancer agents (Ravichandiran et al., 2019).

Serotonin Receptor Agonism

Benzamide derivatives, including those with structural similarities to the queried compound, have been evaluated for their effects on gastrointestinal motility, acting as selective serotonin 4 receptor agonists. These compounds hold promise as novel prokinetic agents with potential reduced side effects, beneficial for treating gastrointestinal motility disorders (Sonda et al., 2004).

properties

IUPAC Name

2-methoxy-5-[(4-methylpyridin-2-yl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14-10-11-21-19(12-14)23-28(25,26)16-8-9-18(27-2)17(13-16)20(24)22-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFIGZIWHYZYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-[(4-methylpyridin-2-yl)sulfamoyl]-N-phenylbenzamide

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